![molecular formula C25H20ClFN4O2S B2966598 7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451467-08-6](/img/no-structure.png)

7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

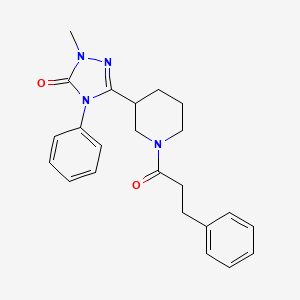

The compound “7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a quinazolinone group, and halogen substituents (chlorine and fluorine). These functional groups suggest that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the piperazine ring could be formed through a reaction of a diamine with a dihalide. The quinazolinone group could be synthesized through a condensation reaction involving an amine and a carbonyl compound .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. The piperazine ring and the quinazolinone group would likely contribute to the rigidity of the molecule, while the halogen substituents could be involved in various types of intermolecular interactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the piperazine ring could be alkylated or acylated, while the quinazolinone group could undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of halogen substituents could increase its lipophilicity, while the piperazine ring could contribute to its basicity .Wissenschaftliche Forschungsanwendungen

Inhibitory Activities and Anti-inflammatory Effects

Dual-Acting Compounds with Inhibitory Activities

Research has identified derivatives of fluoroquinazolines, related to the compound , as dual-acting compounds. These derivatives demonstrate inhibitory activities toward both TNF-α production and T cell proliferation. Specifically, certain compounds with methylenedioxyphenyl moiety exhibit both inhibitory activities and show anti-inflammatory effects in adjuvant arthritis models and LPS-induced TNF-α production in rats (Tobe et al., 2003).

Anticancer Applications

Synthesis and Anticancer Activity

Another study focused on the synthesis of 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline derivatives, highlighting a novel compound's remarkable activity against CNS SNB-75 Cancer cell line. This research underscores the potential of quinazoline derivatives in anticancer drug development, emphasizing their ability to target EGFR-tyrosine kinase as antitumor agents (Noolvi & Patel, 2013).

Antimicrobial Studies

Antimicrobial Activities

Research on amide derivatives of quinolone, which share structural similarities with the compound of interest, has shown a range of antibacterial activities against various strains such as S. aureus, B. subtilis, E. coli, P. aeruginosa, and C. albicans. These studies suggest the potential of such compounds in developing new antibacterial and antifungal treatments (Patel, Patel, & Chauhan, 2007).

Synthesis and Optimization

Methodological Advances in Synthesis

The research also includes methodological advancements for synthesizing quinazoline derivatives. One study optimized the synthesis process for anticancer quinazoline derivatives, targeting EGFR-tyrosine kinase. This approach may lead to the discovery of potent anticancer agents, showcasing the versatility of quinazoline derivatives in drug synthesis and design (Noolvi & Patel, 2013).

Wirkmechanismus

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.", "Starting Materials": [ "4-fluorophenylpiperazine", "3-nitrobenzoyl chloride", "thiourea", "sodium hydroxide", "7-chloro-4-quinazolinone", "4-(4-fluorophenyl)piperazine-1-carbonyl chloride", "3-aminobenzenesulfonic acid", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "4-fluorophenylpiperazine is reacted with 3-nitrobenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide to form 4-(4-fluorophenyl)piperazine-1-carbonyl chloride.", "7-chloro-4-quinazolinone is reacted with thiourea and sodium hydroxide in water to form 7-chloro-2-aminobenzothiazole.", "4-(4-fluorophenyl)piperazine-1-carbonyl chloride is reacted with 3-aminobenzenesulfonic acid in the presence of triethylamine and N,N-dimethylformamide to form 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenylsulfonic acid.", "The 7-chloro-2-aminobenzothiazole and 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenylsulfonic acid are coupled in the presence of acetic anhydride and hydrochloric acid to form 7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one.", "The final product is isolated by filtration and washed with sodium bicarbonate and ethyl acetate." ] } | |

CAS-Nummer |

451467-08-6 |

Produktname |

7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one |

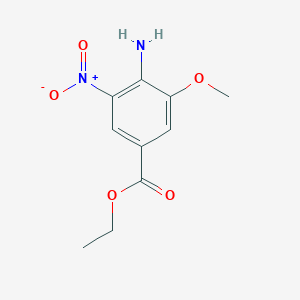

Molekularformel |

C25H20ClFN4O2S |

Molekulargewicht |

494.97 |

IUPAC-Name |

7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C25H20ClFN4O2S/c26-17-4-9-21-22(15-17)28-25(34)31(24(21)33)20-3-1-2-16(14-20)23(32)30-12-10-29(11-13-30)19-7-5-18(27)6-8-19/h1-9,14-15H,10-13H2,(H,28,34) |

InChI-Schlüssel |

PPZOQHMXTPAGTK-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C=C(C=C5)Cl)NC4=S |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2966518.png)

![7-Ethoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2966519.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2966521.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2966527.png)

![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate](/img/structure/B2966535.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline](/img/structure/B2966537.png)